

# (3-(Methylsulfonamidomethyl)phenyl)boronic acid solubility data

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## Compound of Interest

**Compound Name:** (3-(Methylsulfonamidomethyl)phenyl)boronic acid

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An In-depth Technical Guide to the Solubility of **(3-(Methylsulfonamidomethyl)phenyl)boronic acid**

## Abstract

**(3-(Methylsulfonamidomethyl)phenyl)boronic acid** is an organoboron compound with potential applications in pharmaceutical development and organic synthesis, leveraging the versatile chemistry of the boronic acid functional group. A critical parameter for its application, particularly in drug development, is its solubility profile. As of the latest review of publicly available literature, specific quantitative solubility data for this compound remains unpublished. This technical guide, therefore, serves a dual purpose: first, to consolidate the known physicochemical properties of the molecule, and second, to provide a comprehensive framework for researchers to determine its solubility. This document outlines the theoretical underpinnings of boronic acid solubility, details a robust experimental protocol for its determination, discusses common challenges and strategies for solubility enhancement, and interprets the potential implications of this data for research and development professionals. The methodologies and insights are grounded in established principles of physical chemistry and learnings from analogous arylboronic acid structures.

# Introduction: The Significance of Boronic Acids and Solubility

Boronic acids, characterized by a  $C-B(OH)_2$  functional group, are indispensable tools in modern chemistry.<sup>[1]</sup> Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is well-documented, but their significance extends into medicinal chemistry and material science.<sup>[1][2]</sup> Boronic acids can act as transition-state inhibitors for serine proteases and form reversible covalent esters with diols, a property exploited in glucose sensing and drug delivery.<sup>[1][3]</sup> The compound bortezomib, a proteasome inhibitor, stands as a prominent example of a boronic acid-containing therapeutic.<sup>[1]</sup>

For any compound to be a viable drug candidate, its solubility is a cornerstone property. It dictates bioavailability, influences formulation strategies, and impacts the feasibility of process chemistry. Arylboronic acids, however, present unique challenges. They are prone to dehydration, forming cyclic trimetric anhydrides known as boroxines, which often have different solubility characteristics than the monomeric acid.<sup>[2][4]</sup> Furthermore, their solubility is intimately linked to pH due to the equilibrium between the neutral, trigonal planar acid and an anionic, tetrahedral boronate species.<sup>[5]</sup> This guide will address these complexities in the context of **(3-(Methylsulfonamidomethyl)phenyl)boronic acid**.

## Physicochemical Profile

While direct solubility data is sparse, a profile of **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** can be assembled from supplier data and computational models. These properties provide the basis for predicting its behavior and designing solubility experiments.

Property	Value	Source(s)
CAS Number	148355-75-3	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BNO <sub>4</sub> S	<a href="#">[7]</a>
Molecular Weight	215.03 g/mol	<a href="#">[7]</a>
Melting Point	90-96 °C	<a href="#">[6]</a>
Appearance	Solid	<a href="#">[6]</a>
IUPAC Name	[3-(methanesulfonamido)phenyl]boronic acid	<a href="#">[8]</a>
Topological Polar Surface Area (TPSA)	86.63 Å <sup>2</sup>	<a href="#">[7]</a>
Computed LogP	-1.2621	<a href="#">[7]</a>
Hydrogen Bond Donors	3	<a href="#">[7]</a>
Hydrogen Bond Acceptors	4	<a href="#">[7]</a>

The molecule's structure contains a hydrophilic boronic acid group and a methylsulfonamido group capable of hydrogen bonding, as well as an aromatic phenyl ring which contributes lipophilicity. The negative computed LogP suggests a preference for aqueous environments, though this does not guarantee high solubility.

## Core Challenges in Boronic Acid Solubility

Understanding the solubility of a boronic acid requires acknowledging its dynamic chemical equilibria in solution. The choices made in experimental design are directly caused by the need to control or account for these behaviors.

## The Boronic Acid-Boroxine Equilibrium

In the solid state or under dehydrating conditions, boronic acids can reversibly form cyclic trimetric anhydrides (boroxines).[\[4\]](#) This equilibrium is influenced by the solvent, concentration, and temperature. Since the boroxine has a significantly different molecular structure and

polarity, its solubility can differ markedly from the monomeric acid. This complicates solubility measurements, as the identity of the solid phase in equilibrium with the saturated solution may be ambiguous without proper characterization.

Caption: Key equilibria governing boronic acid behavior in solution.

## pH-Dependent Ionization

The boron atom in a boronic acid is a Lewis acid, capable of accepting a hydroxide ion from water to form a tetrahedral boronate species.<sup>[1][5]</sup> This conversion from a neutral, trigonal molecule to an anionic, tetrahedral complex typically occurs at a pK<sub>a</sub> of around 9, but this can be influenced by substituents on the phenyl ring.<sup>[1]</sup> The charged boronate form is generally more water-soluble. Consequently, the aqueous solubility of **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** is expected to be highly dependent on the pH of the medium.

## Experimental Protocol: Dynamic Method for Solubility Determination

Given the complexities, a dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in various solvents.<sup>[2][9][10]</sup> This method involves observing the precise temperature at which a solid of known composition completely dissolves upon controlled heating, thereby establishing an equilibrium point.

## Causality Behind the Method

The dynamic method is preferred over static methods (e.g., shake-flask) for several reasons rooted in the unique chemistry of boronic acids:

- **Minimizes Degradation:** It reduces the time the compound spends at elevated temperatures, mitigating the risk of thermal degradation or irreversible anhydride formation.
- **Bypasses Sampling Issues:** It avoids the difficult step of sampling a saturated solution for analysis, which can be prone to errors from precipitation or changes in equilibrium during handling.

- Accurate Equilibrium Point: The visual or instrumental detection of the final crystal dissolving provides a sharp and unambiguous endpoint for the solid-liquid equilibrium temperature.[2]

## Materials and Equipment

- **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** (high purity)
- High-purity organic and/or aqueous buffer solvents
- Jacketed glass vessel with a tight-fitting lid
- Analytical balance ( $\pm 0.1$  mg)
- Magnetic stirrer and stir bar
- Calibrated digital temperature probe ( $\pm 0.1$  K)
- Heating/cooling circulator with precise temperature control
- Turbidity sensor or luminance probe (or visual observation against a dark background with focused light)

## Step-by-Step Procedure

- **Sample Preparation:** Accurately weigh a specific mass of the boronic acid and the chosen solvent into the jacketed glass vessel to create a slurry of known mole fraction.
- **System Assembly:** Place the vessel in the heating/cooling circulator system, insert the temperature probe and stirrer, and ensure the system is sealed to prevent solvent evaporation.
- **Controlled Heating:** Begin stirring vigorously to ensure thermal and physical homogeneity. Heat the sample at a slow, constant rate (e.g., 0.1-0.2 K/min).[9] A slow rate is critical to ensure the system remains at or near equilibrium.
- **Endpoint Detection:** Continuously monitor the turbidity of the mixture. The equilibrium solubility temperature ( $T_{\text{clear}}$ ) is the point at which the very last solid particle dissolves,

resulting in a perfectly clear solution. This is often marked by a sharp increase in light transmittance if using a probe.[2][10]

- Data Collection: Record the mole fraction of the solute and the corresponding T<sub>clear</sub>.
- Solubility Curve Construction: Repeat steps 1-5 with different compositions (mole fractions) to generate a series of data points. Plotting temperature versus mole fraction constructs the solubility curve for that specific solute-solvent system.

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